molecular formula C9H11F2NO B13044638 (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Katalognummer: B13044638
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: QGQMHGKLKBAITH-MLUIRONXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of both amino and hydroxyl functional groups, along with the difluorophenyl moiety, makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as a difluorobenzene derivative.

    Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

    Amination and Hydroxylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted difluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism by which (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, potentially affecting signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL: A stereoisomer with different biological activity.

    1-Amino-1-(2,3-difluorophenyl)ethanol: Lacks the chiral center at the second carbon.

    1-Amino-1-(2,3-difluorophenyl)propan-1-OL: Differs in the position of the hydroxyl group.

Uniqueness

The unique combination of the chiral centers and the difluorophenyl group in (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H11F2NO

Molekulargewicht

187.19 g/mol

IUPAC-Name

(1S,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI-Schlüssel

QGQMHGKLKBAITH-MLUIRONXSA-N

Isomerische SMILES

C[C@H]([C@H](C1=C(C(=CC=C1)F)F)N)O

Kanonische SMILES

CC(C(C1=C(C(=CC=C1)F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.